

"isonitrosoacetone as a reagent for gravimetric analysis of palladium"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isonitrosoacetone*

Cat. No.: B1237270

[Get Quote](#)

Application Notes: Gravimetric Determination of Palladium

Topic: **Isonitrosoacetone** as a Reagent for Gravimetric Analysis of Palladium

Audience: Researchers, scientists, and drug development professionals.

Note on the Requested Reagent:

Extensive searches of readily available scientific literature and established analytical chemistry protocols did not yield a standardized or commonly accepted method for the gravimetric determination of palladium using **isonitrosoacetone**. The prevalent and internationally recognized standard for this analytical purpose is the use of dimethylglyoxime as the precipitating agent. This method is detailed in standards such as ISO 11490.[1]

Therefore, these application notes will provide a detailed protocol for the well-established and validated gravimetric analysis of palladium using dimethylglyoxime as the precipitating reagent. This method offers high selectivity and accuracy for the determination of palladium content in various samples.

Alternative and Standard Method: Gravimetric Determination of Palladium with Dimethylglyoxime

Principle

This method is based on the precipitation of palladium from a weakly acidic solution by the addition of an alcoholic solution of dimethylglyoxime. Palladium(II) ions react with dimethylglyoxime to form a bulky, yellow, and insoluble palladium-dimethylglyoxime complex ($\text{Pd}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$). The precipitate is then collected, washed, dried, and weighed. The palladium content is calculated from the weight of the precipitate using a gravimetric factor.

The reaction is highly selective for palladium in a weakly acidic medium. Gold, if present, should be removed prior to precipitation, and platinum does not interfere if the precipitation is carried out from a hot solution.

Reagents and Materials

Reagent/Material	Specifications
Sample	Containing a known mass of material to be analyzed for palladium content.
Aqua Regia	3:1 mixture of concentrated Hydrochloric Acid (HCl) and concentrated Nitric Acid (HNO ₃).
Hydrochloric Acid (HCl)	Concentrated (approx. 37%) and dilute solutions (e.g., 1 M).
Nitric Acid (HNO ₃)	Concentrated (approx. 70%).
Dimethylglyoxime Solution	1% (w/v) solution in 95% ethanol.
Distilled or Deionized Water	For dilutions and washing.
Filter Paper	Ashless, quantitative filter paper (e.g., Whatman No. 42).
Glassware	Beakers, graduated cylinders, watch glasses, filtering funnels.
Heating Plate	With temperature control.
Drying Oven	Capable of maintaining 110-120°C.
Muffle Furnace	Capable of reaching at least 800°C.
Analytical Balance	Accurate to 0.1 mg.

Experimental Protocol

3.1. Sample Preparation and Dissolution

- Weighing: Accurately weigh a representative sample of the palladium-containing material (e.g., 0.1 to 0.5 g) into a 250 mL beaker.
- Dissolution: Add 10-20 mL of freshly prepared aqua regia to the beaker. Cover with a watch glass and heat gently on a hot plate in a fume hood until the sample is completely dissolved.

- Removal of Nitric Acid: Remove the watch glass and continue heating to evaporate the solution to a syrupy consistency. Add 5-10 mL of concentrated HCl and evaporate again. Repeat this step 2-3 times to ensure complete removal of nitric acid.
- Dilution: Cool the residue and dissolve it in 50-100 mL of distilled water containing 1-2 mL of concentrated HCl. The final solution should be clear.

3.2. Precipitation of Palladium-Dimethylglyoxime Complex

- Heating: Heat the sample solution to 60-80°C on a hot plate. Do not boil.
- Precipitation: Slowly add the 1% dimethylglyoxime solution to the hot sample solution with constant stirring. A sufficient excess of the reagent should be added to ensure complete precipitation. A voluminous yellow precipitate of palladium-dimethylglyoxime will form immediately.
- Digestion: Cover the beaker with a watch glass and place it on a steam bath or a hot plate at a low temperature setting for about one hour to allow the precipitate to digest. This process improves the filterability of the precipitate.
- Cooling: Allow the beaker to cool to room temperature.

3.3. Filtration and Washing

- Filtration: Filter the cold solution through a pre-weighed Gooch crucible with a sintered glass bottom or an ashless filter paper.
- Washing: Wash the precipitate several times with cold distilled water until the washings are free of chloride ions (test with silver nitrate solution). Then, wash with a small amount of ethanol to remove any excess dimethylglyoxime.

3.4. Drying and Weighing

- Drying: Place the crucible or the filter paper containing the precipitate in a drying oven at 110-120°C for at least two hours, or until a constant weight is achieved.

- Weighing: Cool the crucible in a desiccator and weigh it accurately on an analytical balance. Repeat the drying and weighing cycles until a constant weight is obtained.

Calculation

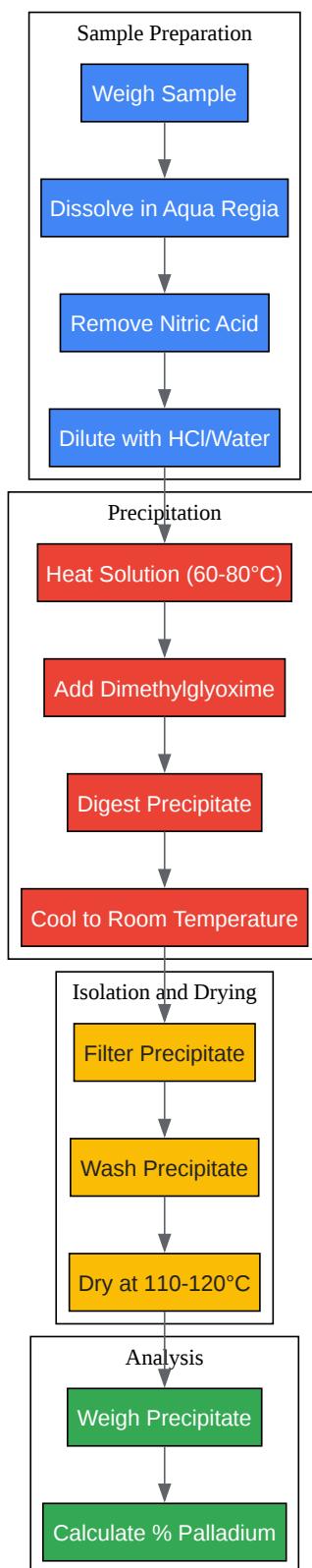
The percentage of palladium in the sample is calculated using the following formula:

$$\% \text{ Palladium} = (\text{Weight of Precipitate (g)} \times \text{Gravimetric Factor} \times 100) / \text{Weight of Sample (g)}$$

The Gravimetric Factor is the ratio of the atomic mass of palladium to the molecular mass of the palladium-dimethylglyoxime complex ($\text{Pd}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$).

- Atomic mass of Palladium (Pd) = 106.42 g/mol
- Molecular mass of Palladium-Dimethylglyoxime ($\text{Pd}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$) = 334.69 g/mol
- Gravimetric Factor = $106.42 / 334.69 = 0.3180$

Data Presentation


Table 1: Sample Data for Gravimetric Analysis of Palladium

Parameter	Value
Weight of Sample	0.2500 g
Weight of Crucible + Precipitate	25.8765 g
Weight of Empty Crucible	25.1234 g
Weight of Precipitate	0.7531 g

Table 2: Calculation of Palladium Content

Parameter	Calculation	Result
Weight of Palladium in Precipitate	$0.7531 \text{ g} \times 0.3180$	0.2395 g
Percentage of Palladium in Sample	$(0.2395 \text{ g} / 0.2500 \text{ g}) \times 100$	95.80%

Visualization of the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric analysis of palladium.

Interferences

- Gold: Gold will be reduced and precipitate as a metal during the dissolution and boiling steps. If present in significant amounts, it should be removed before palladium precipitation.
- Platinum: Platinum generally does not interfere if the precipitation is carried out from a hot, dilute, and weakly acidic solution. In strongly acidic solutions, platinum may co-precipitate.
- Other Platinum Group Metals (Rhodium, Ruthenium, Iridium): These metals do not typically interfere under the specified conditions.
- Base Metals (e.g., Copper, Nickel): These metals do not interfere in weakly acidic solutions.

By following this detailed protocol, researchers, scientists, and drug development professionals can accurately determine the palladium content in their samples using a reliable and well-established gravimetric method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- To cite this document: BenchChem. ["isonitrosoacetone as a reagent for gravimetric analysis of palladium"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1237270#isonitrosoacetone-as-a-reagent-for-gravimetric-analysis-of-palladium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com